5-(1H-Indol-3-yl)oxazole

Descripción general

Descripción

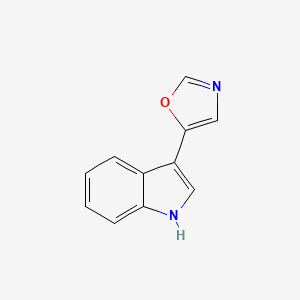

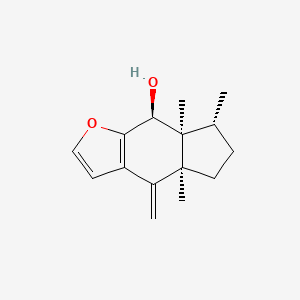

5-(1H-Indol-3-yl)oxazole is a compound with the molecular formula C11H8N2O . It is a heterocyclic compound that contains an oxazole ring (a five-membered ring with one oxygen atom and one nitrogen atom) and an indole ring (a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) .

Synthesis Analysis

The synthesis of 5-(1H-Indol-3-yl)oxazole and its derivatives has been reported in several studies . One general approach involves the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione, which are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .

Molecular Structure Analysis

The molecular structure of 5-(1H-Indol-3-yl)oxazole includes an oxazole ring attached to an indole ring . The IUPAC name for this compound is 5-(1H-indol-3-yl)-1,3-oxazole . The InChI string, which is a textual identifier for chemical substances, for this compound is InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)9(5-13-10)11-6-12-7-14-11/h1-7,13H .

Chemical Reactions Analysis

The chemical reactions involving 5-(1H-Indol-3-yl)oxazole have been studied in the context of synthesizing new compounds . For instance, the synthesis of target compounds was accomplished through a cyclisation reaction between indole-3-carboxylic acid hydrazide and substituted isothiocyanates, followed by oxidative cyclodesulfurization of the corresponding thiosemicarbazide .

Physical And Chemical Properties Analysis

The molecular weight of 5-(1H-Indol-3-yl)oxazole is 184.19 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s topological polar surface area is 41.8 Ų . The exact mass and monoisotopic mass of the compound are both 184.063662883 g/mol .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Derivatives

Iminophosphorane-Mediated Synthesis : A novel method using aza-Wittig reaction of iminophosphorane derived from 3-azidoacetyl-1-methylindole with isocyanates and acid chlorides was developed. This technique facilitates the preparation of 3-(2-substituted oxazol-5-yl)indoles, useful in synthesizing pimprinine type alkaloids (Molina, Fresneda, & Almendros, 1993).

Preparation for Biaryl Coupling Reactions : A methodology describing the synthesis of a 3-oxazol-5-yl-indole-4-triflate, incorporating a Schölkopf reaction to prepare the oxazole, has been presented. This intermediate plays a critical role in biaryl coupling reactions towards the total synthesis of natural products like diazonamide A (Vedejs & Barda, 2000).

Anticancer Activity

- Anticancer Properties of 4-(3'-Indolyl)oxazoles : A study synthesized a series of 4-(3'-indolyl)oxazole congeners and investigated their cytotoxicity against six cancer cell lines, finding some compounds with significant anticancer activity (Kumar et al., 2010).

Luminescent Properties

- Blue-Luminescent 5-(3-Indolyl)oxazoles : The synthesis of aryl-substituted 5-(3-indolyl)oxazoles using a novel one-pot three-component synthesis has been reported. These compounds exhibit intense blue luminescence with large Stokes shifts upon UV-irradiation (Grotkopp et al., 2011).

Antioxidative Activity

- Oxidative Stress Management : A study focusing on the antioxidative activity of 5-(3'-indolyl)-oxazoles showed that certain compounds possess antioxidative activity significantly stronger than that of Vitamin E (Miao et al., 2004).

Synthesis of Derivatives for Medical and Pesticidal Applications

- Synthesis of 3-(5-Oxazolyl)indole Derivatives : Research highlighted the synthesis of 3-(5-oxazolyl)indole-type natural products like pimprinine and streptochlorin. These compounds, derived from marine microorganisms, show promising potential in medicine and pesticide development (Zhan et al., 2020).

Antimicrobial and Antibacterial Properties

Antimicrobial Applications : Several studies have synthesized and evaluated indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties for their antimicrobial and antibacterial activities (Shi et al., 2015; Saundane & Manjunatha, 2016).

Synthesis and Evaluation of Indole-Containing Isoxazoles : Novel indole-containing diarylisoxazoles have been synthesized and evaluated for their antiproliferative activity in human cancer cell lines, showing potential as pro-apoptotic antitumor agents (Tohid et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Indole and its derivatives, including 5-(1H-Indol-3-yl)oxazole, have been recognized as significant heterocyclic nuclei in medicinal chemistry . They have received global attention from researchers, leading to the synthesis of diverse indole derivatives . The future directions in this field could involve the discovery and synthesis of new types of antibacterial and antifungal agents .

Propiedades

IUPAC Name |

5-(1H-indol-3-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)9(5-13-10)11-6-12-7-14-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGVTWJUSLDERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479298 | |

| Record name | 1H-Indole, 3-(5-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-Indol-3-yl)oxazole | |

CAS RN |

120191-50-6 | |

| Record name | 1H-Indole, 3-(5-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1253354.png)

![2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B1253355.png)

![2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1253356.png)

![disodium;(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253367.png)